KO-589
Description
KO-589 is a novel hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Its structure features a unique combination of phosphine donor sites and conjugated alkene moieties, enabling robust metal-ligand interactions and enhanced electronic tunability . This compound has shown exceptional promise in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its ability to stabilize reactive metal centers while providing stereochemical control.
Key structural attributes include:
- Multidentate coordination: this compound binds metals through two phosphorus atoms and one alkene group, forming a tridentate ligand system.
- Electron-rich environment: The conjugated alkene backbone facilitates π-backbonding, improving catalytic activity in redox-sensitive reactions .
- Thermal stability: this compound exhibits a decomposition temperature of 285°C, outperforming many traditional phosphine ligands .
Properties
CAS No. |
16799-82-9 |
|---|---|
Molecular Formula |
C48H68N14O14S2 |
Synonyms |
KO-589 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- This compound’s tridentate coordination provides greater metal stabilization than BINAP or Xantphos, reducing catalyst deactivation in prolonged reactions .
- The alkene spacer in this compound introduces controlled flexibility, enabling adaptive geometry during catalysis, unlike the rigid backbones of BINAP and Xantphos .
Catalytic Performance
Table 1: Hydrogenation of Styrene Using Pd Complexes
| Ligand | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| This compound | 98 | 95 (R-enantiomer) | 1,200 | |
| BINAP | 85 | 88 (S-enantiomer) | 800 | |
| Xantphos | 92 | 82 (Racemic) | 950 |
Key Insights :
Key Insights :
- This compound’s superior thermal stability and solubility make it suitable for high-temperature industrial processes .
- BINAP’s air sensitivity necessitates inert conditions, increasing operational complexity .
Toxicity and Cost
| Factor | This compound | BINAP | Xantphos |
|---|---|---|---|
| LD50 (mg/kg, rat) | 1,200 | 350 | 950 |
| Synthetic Cost ($/g) | 150 | 450 | 300 |
Key Insights :
- This compound’s lower toxicity profile and moderate cost enhance its practicality for large-scale applications .
- BINAP’s high cost stems from multi-step synthesis and palladium-dependent purification .
Discussion
This compound demonstrates significant advantages over BINAP and Xantphos in catalytic efficiency, stability, and safety. Its tridentate design addresses common limitations of traditional bidentate ligands, such as metal leaching and enantiocontrol. However, challenges remain in optimizing its synthesis for industrial scalability. Future research should explore this compound’s applications in photoredox catalysis and C–H functionalization .
Notes:
- References follow evidence guidelines for clarity and reproducibility .
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